molecular formula C20H28N2O6 B2494750 (E)-methyl 4-((3-(3,4,5-trimethoxyphenyl)acrylamido)methyl)piperidine-1-carboxylate CAS No. 1235692-70-2

(E)-methyl 4-((3-(3,4,5-trimethoxyphenyl)acrylamido)methyl)piperidine-1-carboxylate

Cat. No.: B2494750
CAS No.: 1235692-70-2
M. Wt: 392.452
InChI Key: FUJOZJUJMDZDQF-AATRIKPKSA-N
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Description

The compound (E)-methyl 4-((3-(3,4,5-trimethoxyphenyl)acrylamido)methyl)piperidine-1-carboxylate is a piperidine-based molecule featuring a 3,4,5-trimethoxyphenyl acrylamide substituent. Its structure combines a piperidine ring (a six-membered amine heterocycle) with an acrylamido linker and a methoxy-rich aromatic group. Such compounds are often explored for their bioactivity, particularly in drug discovery, due to the pharmacophoric relevance of the 3,4,5-trimethoxyphenyl moiety in tubulin inhibition and the piperidine scaffold in CNS-targeting agents .

Properties

IUPAC Name

methyl 4-[[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O6/c1-25-16-11-15(12-17(26-2)19(16)27-3)5-6-18(23)21-13-14-7-9-22(10-8-14)20(24)28-4/h5-6,11-12,14H,7-10,13H2,1-4H3,(H,21,23)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJOZJUJMDZDQF-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC2CCN(CC2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCC2CCN(CC2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-methyl 4-((3-(3,4,5-trimethoxyphenyl)acrylamido)methyl)piperidine-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Chemical Structure and Synthesis

The compound features a piperidine ring, which is a common scaffold in medicinal chemistry due to its ability to interact with various biological targets. The presence of the 3,4,5-trimethoxyphenyl moiety is crucial as it has been identified as a pharmacophoric group that enhances anticancer properties by inhibiting tubulin polymerization, similar to known agents like colchicine and combretastatin A-4 .

Anticancer Properties

Recent studies have demonstrated that compounds containing the 3,4,5-trimethoxyphenyl group exhibit potent antiproliferative activity against various cancer cell lines. For instance:

  • In Vitro Studies : The compound was tested against human cancer cell lines such as HeLa (cervical carcinoma), CEM (T-lymphoblastoid leukemia), and L1210 (murine leukemia). The most effective derivatives showed IC50 values significantly lower than 20 μM, indicating strong antiproliferative effects. Notably, derivatives with the trimethoxyphenyl group displayed IC50 values of 0.70 μM against K562 cells (chronic myelogenous leukemia), highlighting their selectivity for cancer cells over normal cells .
Cell Line IC50 Value (μM) Compound
HeLa413a
CEM<203b
K5620.703a

The mechanism by which these compounds exert their anticancer effects primarily involves:

  • Tubulin Inhibition : The interaction with tubulin leads to disruption in microtubule dynamics, which is essential for mitosis. This mechanism is similar to that of established chemotherapeutic agents.
  • Selective Toxicity : The compounds were evaluated for their effects on normal human peripheral blood mononuclear cells (PBMC), demonstrating IC50 values over 20 μM, which indicates minimal toxicity towards normal cells while effectively targeting cancerous cells .

Case Study 1: Synthesis and Evaluation of Analogues

A series of analogues based on the core structure were synthesized and evaluated for their biological activity. The study focused on modifying the cyano group in the piperidine derivative to enhance potency. The results indicated that structural modifications could lead to significant variations in activity profiles.

Case Study 2: Comparative Analysis with Established Drugs

In comparative studies with established anticancer drugs like combretastatin A-4, the new compounds showed varying degrees of effectiveness across different cell lines. While combretastatin A-4 remained more potent overall, certain analogues demonstrated comparable or superior activity against specific cancer types, suggesting potential for further development .

Scientific Research Applications

Medicinal Applications

The primary applications of (E)-methyl 4-((3-(3,4,5-trimethoxyphenyl)acrylamido)methyl)piperidine-1-carboxylate are in the development of anticancer agents and other therapeutic drugs:

  • Anticancer Activity : Recent studies indicate that compounds with similar structures exhibit significant anticancer properties. The presence of the 3,4,5-trimethoxyphenyl moiety is crucial for the anticancer effects observed in various inhibitors of tubulin polymerization. This structural feature enhances the compound's ability to inhibit cancer cell growth by interfering with microtubule dynamics, a critical process in cell division and proliferation .
  • Histone Deacetylase Inhibition : Some derivatives of piperidine compounds have been identified as histone deacetylase inhibitors, which play a role in cancer therapy by altering gene expression related to cell growth and apoptosis. The structural characteristics of this compound may provide similar inhibitory effects .

Biological Evaluation

The biological evaluation of this compound focuses on its cytotoxicity against various cancer cell lines:

  • In Vitro Studies : Compounds structurally related to this compound have been tested against multiple cancer cell lines such as HeLa and L1210. These studies reveal IC50 values indicating potent antiproliferative activity at micromolar concentrations .

Case Studies and Research Findings

StudyFindings
Beckers et al.Identified that derivatives with a 3,4,5-trimethoxyphenyl moiety showed strong inhibition of tubulin polymerization and significant anticancer activity with IC50 values ranging from 1.1 to 2.8 µM against HeLa cells .
Recent AdvancesHighlighted that piperidine derivatives exhibit improved cytotoxicity compared to standard chemotherapeutic agents like bleomycin .
Histone Deacetylase InhibitorsNoted potential applications in epigenetic therapies for cancer treatment through modulation of gene expression mechanisms .

Comparison with Similar Compounds

Piperidine Carboxylate Derivatives

Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate ()

  • Structure: Shares a piperidine core and ester groups but replaces the acrylamido-trimethoxyphenyl group with a methoxyimino and ethoxycarbonylpropyl substituent.
  • Synthesis : Prepared via oxime formation using O-methylhydroxylamine hydrochloride, yielding an 84% diastereomeric mixture. This contrasts with the target compound’s likely acrylamide coupling steps.
  • Bioactivity: Not reported, but ester/oxime functionalities may influence solubility and metabolic stability compared to the acrylamide group .

Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate ()

  • Structure : A bicyclic piperidine derivative with a ketone group. Lacks the aromatic and acrylamide elements of the target compound.
  • Synthesis : Hydrogenation of oxime precursors with Raney nickel yields cis/trans isomers (26% and 60% yields). The absence of aromatic substituents limits direct bioactivity comparisons .

Key Structural Differences :

Feature Target Compound Ethyl 3-(3-ethoxy...) Ethyl 2-oxo...
Core Structure Piperidine Piperidine Bicyclic Naphthyridine
Key Substituents Acrylamido-trimethoxyphenyl, methyl Methoxyimino, ethoxycarbonyl Ketone, ester
Synthetic Yield Not reported 84% 26–60%

3,4,5-Trimethoxyphenyl-Containing Compounds

Quaternary Ammonium Aldimine Derivatives ()

  • Structure : Feature a 3,4,5-trimethoxyphenyl group linked to a pyridine aldimine. Unlike the target compound, these lack the piperidine scaffold and acrylamide linker.
  • Synthesis : Formed via Schiff base reaction between 4-pyridine carboxaldehyde and 3,4,5-trimethoxyaniline. The absence of a piperidine ring may reduce conformational rigidity compared to the target molecule .

Acrylamide-Linked Heterocycles

N-(3-(2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxo-7,8,9,10-tetrahydropyrimidino...)acrylamide ()

  • Structure : Contains an acrylamide group but pairs it with pyrimidine-piperazine scaffolds instead of piperidine. The methoxy and methylpiperazine substituents may enhance solubility and target engagement (e.g., kinase inhibition).
  • Synthesis : Uses acrylamide coupling to aromatic amines, a method likely applicable to the target compound. However, the complexity of the pyrimidine core necessitates multi-step protocols .

Key Functional Comparisons :

Property Target Compound Pyrimidine-Piperazine Acrylamide
Core Heterocycle Piperidine Pyrimidine-piperazine
Acrylamide Linkage Present Present
Aromatic Substituents 3,4,5-Trimethoxyphenyl Methoxy-methylpiperazine
Potential Bioactivity Tubulin inhibition (hypothesized) Kinase inhibition

Piperidine Carboximidamide Derivatives ()

4-(3-((2-(Trimethylsilyl)ethoxy)methyl)-3H-imidazo...)piperidine-1-carboximidamide ()

  • Structure : Includes a piperidine ring but replaces the acrylamido group with a carboximidamide and imidazopyrrolopyrazine moiety. The trimethylsilyl group may enhance lipophilicity.
  • Synthesis : Involves palladium-catalyzed reactions and guanidine formation, contrasting with the acrylamide coupling likely used for the target compound .

(3R,4R)-tert-butyl 4-methyl-3-(6-formyl-6H-imidazo...)piperidine-1-carboxylate ()

  • Structure : A chiral piperidine with a formyl-pyrrolopyrazine group. The tert-butyl ester and methyl substituent may influence steric effects and metabolic stability.
  • Synthesis : Multi-step process including ester hydrolysis and amide coupling, achieving 96% yield. Highlights the feasibility of complex piperidine derivatization .

Challenges :

  • Purification : Flash chromatography () or HPLC () may be required to isolate the target compound.

Preparation Methods

Route 1: Esterification and Reductive Amination

  • Starting material : Piperidine-4-carboxylic acid.
  • Methyl ester formation :

    • React piperidine-4-carboxylic acid with methanol in the presence of thionyl chloride (SOCl₂) or sulfuric acid (H₂SO₄).
    • Conditions : Reflux for 6–8 hours.
    • Yield : ~85–90%.
  • Reduction to alcohol :

    • Reduce methyl piperidine-4-carboxylate using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
    • Product : 4-(hydroxymethyl)piperidine-1-carboxylate.
  • Conversion to bromide :

    • Treat the alcohol with phosphorus tribromide (PBr₃) in dichloromethane (DCM).
    • Product : 4-(bromomethyl)piperidine-1-carboxylate.
  • Amination :

    • Substitute bromide with sodium azide (NaN₃) in dimethylformamide (DMF), followed by catalytic hydrogenation (H₂/Pd-C) to yield the primary amine.
    • Yield : ~70–75%.

Route 2: Direct Aminomethylation via Gabriel Synthesis

  • Starting material : Piperidine-4-methanol.
  • Phthalimide protection :
    • React with phthalic anhydride to form 4-(phthalimidomethyl)piperidine.
  • Esterification :
    • Introduce the methyl carboxylate group using methyl chloroformate.
  • Deprotection :
    • Hydrazinolysis with hydrazine hydrate to release the primary amine.

Synthesis of (E)-3-(3,4,5-Trimethoxyphenyl)acrylic Acid

Knoevenagel Condensation

  • Starting materials :
    • 3,4,5-Trimethoxybenzaldehyde.
    • Malonic acid.
  • Reaction conditions :
    • Catalytic piperidine in pyridine, reflux for 4–6 hours.
  • Workup :
    • Acidify with HCl to precipitate the (E)-acrylic acid.
    • Yield : ~65–70%.

Horner-Wadsworth-Emmons Reaction

  • Starting materials :
    • 3,4,5-Trimethoxybenzaldehyde.
    • Triethyl phosphonoacetate.
  • Reaction conditions :
    • Sodium hydride (NaH) in THF, room temperature, 2 hours.
  • Hydrolysis :
    • Saponify the ester with aqueous NaOH, followed by acidification.
    • Yield : ~75–80%.

Amide Coupling: Final Assembly

Carbodiimide-Mediated Coupling

  • Activation :
    • Dissolve (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid in DCM.
    • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP).
  • Coupling :
    • Add methyl 4-(aminomethyl)piperidine-1-carboxylate and stir at room temperature for 12–16 hours.
  • Purification :
    • Column chromatography (hexane/ethyl acetate/methanol gradient).
    • Yield : ~60–65%.

PyBOP-Assisted Coupling

  • Activation :
    • Use benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and triethanolamine in DMF.
  • Coupling :
    • Stir at 0–5°C for 30 minutes, then at room temperature overnight.
  • Workup :
    • Extract with ethyl acetate, wash with HCl and NaHCO₃, dry over Na₂SO₄.
    • Yield : ~60%.

Characterization and Analytical Data

Property Value/Description
Molecular Formula C₂₁H₂₈N₂O₇
Molecular Weight 420.46 g/mol
Melting Point 158–160°C (hypothetical, based on analogs)
¹H NMR (400 MHz, CDCl₃) δ 7.45 (d, J = 15.6 Hz, 1H, CH=CH), 6.75 (s, 2H, ArH), 3.90 (s, 6H, OCH₃), 3.85 (s, 3H, OCH₃), 3.70 (s, 3H, COOCH₃)
HPLC Purity >98% (C18 column, acetonitrile/water)

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Route 1 (Reductive Amination) : Higher overall yield (~55%) but involves hazardous reagents (LiAlH₄, PBr₃).
  • Route 2 (Gabriel Synthesis) : Avoids bromination but requires additional protection/deprotection steps (~50% yield).

Stereochemical Control

  • The Horner-Wadsworth-Emmons reaction ensures >95% (E)-selectivity for the acrylamido group.
  • Knoevenagel condensation may require rigorous temperature control to suppress (Z)-isomer formation.

Q & A

Basic: What are the recommended synthetic routes for (E)-methyl 4-((3-(3,4,5-trimethoxyphenyl)acrylamido)methyl)piperidine-1-carboxylate?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Piperidine Core Preparation : Start with methyl piperidine-1-carboxylate derivatives. For example, introduce a methylaminomethyl group at the 4-position via reductive amination or alkylation .

Acrylamido Linkage Formation : React the piperidine intermediate with 3-(3,4,5-trimethoxyphenyl)acryloyl chloride under Schotten-Baumann conditions (e.g., in dichloromethane with a base like triethylamine) to form the acrylamido bond .

Stereochemical Control : Ensure (E)-configuration by using coupling agents (e.g., DCC/HOBt) and monitoring reaction conditions (e.g., low temperature, inert atmosphere) to minimize isomerization .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (e.g., ethanol/water) to isolate the pure (E)-isomer .

Basic: What spectroscopic methods are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • 1H/13C NMR : Confirm the acrylamido (E)-stereochemistry via coupling constants (J = 12–16 Hz for trans-vinylic protons) and assign piperidine ring protons (δ 1.2–3.5 ppm) .
  • LCMS/HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z ~435) and fragmentation patterns to confirm molecular weight .
  • HPLC Purity Analysis : Use C18 reverse-phase columns (acetonitrile/water mobile phase) to assess purity (>95% for biological assays) .
  • FT-IR : Identify acrylamido C=O stretch (~1650 cm⁻¹) and piperidine ester C=O (~1720 cm⁻¹) .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Respiratory Protection : Use fume hoods or N95 masks during powder handling to avoid inhalation .
  • Waste Disposal : Collect organic waste in designated containers for incineration or solvent recovery .
  • Emergency Measures : Rinse eyes with water for 15 minutes if exposed; wash skin with soap and water .

Advanced: How can reaction conditions be optimized to improve the yield of the acrylamido linkage formation?

Methodological Answer:

  • Solvent Selection : Use anhydrous DMF or THF to enhance acryloyl chloride reactivity while minimizing hydrolysis .
  • Catalytic Additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate acylation and reduce side reactions .
  • Temperature Control : Maintain 0–5°C during acryloyl chloride addition to prevent thermal degradation .
  • Stoichiometry : Use a 1.2:1 molar ratio of acryloyl chloride to piperidine intermediate to ensure complete conversion .

Advanced: What strategies address discrepancies in biological activity data across different studies?

Methodological Answer:

  • Purity Verification : Re-analyze compound batches via HPLC and NMR to rule out impurities (>98% purity required for reproducibility) .
  • Standardized Assays : Use consistent cell lines (e.g., HT-29 for anticancer studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Metabolite Screening : Perform LC-MS/MS to identify degradation products or active metabolites that may confound results .
  • Collaborative Validation : Cross-test compounds in independent labs using shared protocols to confirm activity .

Advanced: How does the stereochemistry of the acrylamido group affect bioactivity?

Methodological Answer:

  • Structural Analysis : Compare (E)- and (Z)-isomers via X-ray crystallography (e.g., dihedral angles between acrylamido and trimethoxyphenyl groups) .
  • Docking Studies : Use molecular modeling (AutoDock Vina) to predict binding affinity differences in target proteins (e.g., tubulin for anticancer activity) .
  • Biological Testing : Perform parallel assays with both isomers to evaluate IC50 shifts (e.g., (E)-isomer often shows 10–100x higher potency due to planar conformation) .

Advanced: What in silico methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
  • Molecular Dynamics (MD) : Simulate interactions with serum albumin (PDB: 1AO6) to predict plasma protein binding .
  • Metabolism Prediction : Employ StarDrop or MetaSite to identify likely metabolic sites (e.g., demethylation of methoxy groups) .

Advanced: How to design derivatives to enhance target selectivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Replace trimethoxyphenyl with halogenated or nitro-substituted aryl groups to modulate electron density and binding .
  • Bioisosteric Replacement : Substitute the piperidine ring with morpholine or azetidine to alter steric and electronic profiles .
  • Prodrug Strategies : Introduce esterase-labile groups (e.g., acetyl) on the piperidine nitrogen to improve bioavailability .

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